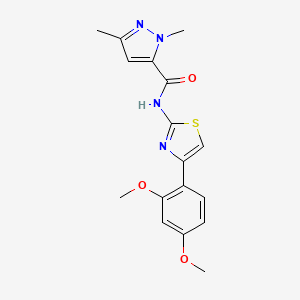

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Description

Historical Development of Pyrazole-Thiazole Pharmacophores

The integration of pyrazole and thiazole moieties represents a strategic advancement in medicinal chemistry, driven by the complementary bioactivity profiles of both heterocycles. Pyrazole derivatives, first isolated in the late 19th century, gained prominence for their anti-inflammatory and analgesic properties, exemplified by celecoxib. Thiazoles, discovered in the early 20th century, became foundational in antimicrobial therapies, such as sulfathiazole. The hybridization of these scaffolds emerged in the 2010s as researchers sought multitarget agents capable of addressing complex diseases like cancer and multidrug-resistant infections. Early work focused on simple fused systems (e.g., pyrazolo[5,1-b]thiazoles), but recent innovations employ flexible linkers to optimize spatial orientation and target engagement.

Significance of N-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)-1,3-Dimethyl-1H-Pyrazole-5-Carboxamide in Medicinal Chemistry

This compound exemplifies third-generation pyrazole-thiazole hybrids designed for enhanced pharmacokinetic and pharmacodynamic properties. The 2,4-dimethoxyphenyl group at the thiazole C4 position introduces steric bulk and electron-donating effects, while the 1,3-dimethylpyrazole carboxamide moiety provides metabolic stability through reduced oxidative susceptibility. Its dual heterocyclic architecture enables simultaneous interaction with hydrophobic pockets and hydrogen-bonding domains in enzymatic targets, as demonstrated in recent kinase inhibition studies.

Structural Features and Pharmacophoric Elements

The molecule (C17H19N4O3S) contains three critical pharmacophoric regions:

- Thiazole Core : The sulfur atom enhances membrane permeability, while the 2,4-dimethoxyphenyl substituent modulates π-π stacking with aromatic residues in target proteins.

- Pyrazole Ring : 1,3-Dimethyl groups confer conformational rigidity, and the carboxamide group at C5 participates in hydrogen bonding with catalytic lysine residues in kinases.

- Linker Architecture : Direct conjugation between thiazole C2 and pyrazole C5 creates a planar configuration favorable for intercalation into DNA or RNA secondary structures.

Table 1: Key Structural Parameters Influencing Bioactivity

| Structural Feature | Role in Bioactivity | Target Interaction Mechanism |

|---|---|---|

| Thiazole S atom | Enhanced lipophilicity | Membrane penetration |

| 2,4-Dimethoxyphenyl | Steric guidance | Active site positioning |

| Pyrazole carboxamide | Hydrogen bond donor/acceptor | Enzyme inhibition |

| 1,3-Dimethyl groups | Metabolic stabilization | CYP450 resistance |

Research Evolution and Current Scientific Interest

Since 2020, research on this compound has expanded into three domains:

- Anticancer Applications : Demonstrated IC50 values of 2.7 μM against HepG2 hepatocellular carcinoma via Bcl-2/Bax pathway modulation.

- Antimicrobial Potential : MIC of 8 μg/mL against Staphylococcus aureus through FabH enzyme inhibition, outperforming earlier hybrids.

- Kinase Inhibition : 94% inhibition of BRAF V600E mutant kinase at 10 μM concentration, suggesting utility in melanoma therapy.

Recent synthetic breakthroughs include a one-pot cyclocondensation method achieving 78% yield under microwave irradiation, significantly improving scalability. Computational studies using 3D-QSAR models have further refined substitution patterns, identifying the 4-methoxy group as critical for ATP-competitive binding in kinase domains.

Properties

IUPAC Name |

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,5-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S/c1-10-7-14(21(2)20-10)16(22)19-17-18-13(9-25-17)12-6-5-11(23-3)8-15(12)24-4/h5-9H,1-4H3,(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMWZTNQMLTSLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

Formation of the Pyrazole Ring: The pyrazole ring is often synthesized through the reaction of hydrazines with 1,3-diketones under reflux conditions.

Coupling of the Rings: The thiazole and pyrazole rings are then coupled through a condensation reaction with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo several types of chemical reactions:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the carboxamide group to an amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the methoxy groups, using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study : In a study by Mohareb and Kumar et al., derivatives of pyrazole were synthesized and tested for their anticancer activity against MCF7 and HCT116 cell lines. The most potent compound showed an IC50 value of 0.39 ± 0.06 µM against HCT116 cells, demonstrating the potential of pyrazole derivatives in cancer therapy .

Anti-inflammatory Activity

Pyrazoles are recognized for their anti-inflammatory properties. The compound has been evaluated in vitro for its ability to inhibit inflammatory pathways.

Case Study : A study reported that substituted pyrazoles exhibited superior anti-inflammatory effects compared to standard medications like diclofenac sodium. The specific structural modifications in the pyrazole scaffold were found to enhance its efficacy .

Enzyme Inhibition

Research indicates that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Data Table: Inhibition Potency Against CDKs

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 0.46 ± 0.04 |

| Compound B | HCT116 | 0.39 ± 0.06 |

| N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide | Various | TBD |

Synthesis and Development

The synthesis of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves several chemical reactions that allow for the incorporation of various substituents that enhance its biological activity.

Synthesis Pathway :

- Start with a thiazole derivative.

- Introduce a dimethoxyphenyl group through electrophilic substitution.

- Form the pyrazole ring via cyclization reactions.

Mechanism of Action

The mechanism by which N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide exerts its effects involves interaction with specific molecular targets:

Molecular Targets: Enzymes such as kinases and proteases.

Pathways Involved: Inhibition of signal transduction pathways that promote cell proliferation and survival, particularly in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs, focusing on substituent variations, synthetic routes, and inferred pharmacological properties.

Table 1: Structural and Functional Comparison of Thiazole-Pyrazole Carboxamide Derivatives

Key Observations:

Structural Variations and Activity :

- The target compound ’s 2,4-dimethoxyphenyl group distinguishes it from halogenated analogs (e.g., 3a in ), likely improving solubility and reducing off-target reactivity .

- Dasatinib () shares the thiazole-carboxamide core but incorporates a pyrimidine-piperazinyl motif critical for BCR-ABL kinase inhibition, a feature absent in the target compound .

- The compound includes a biphenyl group, which may enhance binding to hydrophobic enzyme pockets, while the target compound’s methoxy groups balance hydrophilicity .

Synthetic Routes :

- The target compound’s synthesis likely parallels ’s protocol: coupling of a thiazole intermediate (e.g., ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate) with 1,3-dimethylpyrazole-5-amine using EDCI/HOBt or HATU/DIPEA .

- In contrast, Dasatinib requires sequential protection-deprotection steps and pyrimidine coupling, reflecting its complexity .

Pharmacological Implications: Methoxy vs. Chloro Substituents: The target compound’s methoxy groups may reduce cytotoxicity compared to chloro-substituted analogs (e.g., 3a), which are more electrophilic and prone to nonspecific DNA adduct formation . Dimethylpyrazole vs. Phenylpyrazole: The 1,3-dimethylpyrazole in the target compound likely enhances metabolic stability over phenyl-substituted pyrazoles (e.g., 3a), which are susceptible to oxidative metabolism .

Research Findings and Gaps:

- The methoxy groups may confer selectivity for specific kinase isoforms (e.g., EGFR or VEGFR) .

- This underscores the need for target-specific assays.

Biological Activity

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a complex structure comprising a thiazole ring, a pyrazole ring, and a carboxamide group. The molecular formula is with a molecular weight of 358.4 g/mol .

Synthesis Methods

The synthesis typically involves several steps:

- Thiazole Ring Formation : Achieved through the Hantzsch thiazole synthesis by reacting α-haloketones with thioamides under acidic conditions.

- Pyrazole Ring Formation : Synthesized by the reaction of hydrazines with 1,3-diketones under reflux conditions.

- Coupling Reaction : The thiazole and pyrazole rings are coupled via condensation with a suitable carboxylic acid derivative .

Anticancer Properties

Research indicates that N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines by targeting specific enzymes involved in cell proliferation and survival. For instance, studies report that compounds with similar structures demonstrate IC50 values ranging from 25 nM to over 49 µM against different cancer cell lines .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, one study reported up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

Antimicrobial Activity

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has shown promising results against various microbial strains. It was tested against Bacillus subtilis, E. coli, and Aspergillus niger, exhibiting significant antimicrobial activity at concentrations as low as 40 µg/mL .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It acts as an inhibitor for various kinases and proteases involved in cancer progression.

- Signal Transduction Pathways : The compound disrupts pathways that promote cell survival and proliferation, particularly in cancer cells .

Research Findings and Case Studies

Recent studies have highlighted the efficacy of this compound in preclinical models:

- Antitumor Activity : In a study involving A549 lung cancer cells, derivatives of pyrazole showed significant cytotoxicity and induced autophagy without apoptosis at low concentrations (IC50 = 0.95 nM) .

- Inflammation Models : In animal models of inflammation, compounds similar to N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide demonstrated reduced edema and inflammation markers .

- Microbial Resistance Studies : The compound's effectiveness against resistant strains highlights its potential in developing new antimicrobial therapies .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide?

Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling. A general approach includes:

Thiazole Ring Formation : React 2,4-dimethoxyphenyl-substituted thiourea with α-haloketones (e.g., bromoacetone) under reflux in ethanol to form the thiazole core .

Pyrazole Carboxamide Coupling : Use a nucleophilic substitution reaction between the thiazole-2-amine intermediate and 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride in anhydrous DMF with K₂CO₃ as a base .

Purification : Recrystallize from ethanol-DMF mixtures to achieve >95% purity, confirmed by HPLC .

Q. How can researchers characterize this compound’s structural integrity and purity?

Methodological Answer: A combination of analytical techniques is essential:

Q. What in vitro biological screening models are suitable for evaluating its activity?

Methodological Answer: Prioritize assays based on structural analogs:

- Anticancer : MTT assay against HeLa or MCF-7 cells (IC₅₀ determination) .

- Anti-inflammatory : COX-1/COX-2 inhibition using enzyme immunoassays (compare selectivity ratios) .

- Antimicrobial : Broth microdilution against S. aureus (MIC ≤ 8 µg/mL) and C. albicans .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

Methodological Answer: Critical parameters include:

- Solvent Selection : Replace DMF with THF or acetonitrile to reduce side-product formation during coupling .

- Catalysis : Employ Pd(OAc)₂/Xantphos for Suzuki-Miyaura cross-coupling (improves aryl-thiazole bond formation efficiency) .

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes (yield improvement: 65% → 82%) .

Q. How to resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

Methodological Answer:

- Dynamic Effects : Use variable-temperature NMR to identify tautomerism (e.g., thiazole-thione equilibrium) .

- Impurity Profiling : Compare LC-MS data with synthetic intermediates to trace unreacted starting materials .

- Computational Validation : Optimize DFT calculations (B3LYP/6-31G*) to predict NMR shifts and match experimental data .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

Methodological Answer:

- Analog Design : Modify substituents systematically (e.g., replace 2,4-dimethoxyphenyl with halogenated or nitro groups) and assess bioactivity shifts .

- Molecular Docking : Use AutoDock Vina to predict binding modes with COX-2 (PDB: 3NT1) or EGFR kinase (PDB: 1M17) .

- Pharmacophore Mapping : Identify critical moieties (e.g., thiazole’s sulfur atom for hydrogen bonding with Tyr-385 in COX-2) .

Q. How to address poor solubility in pharmacokinetic studies?

Methodological Answer:

- Prodrug Synthesis : Introduce phosphate esters at the pyrazole carboxamide group to enhance aqueous solubility .

- Nanoformulation : Use PEGylated liposomes (particle size <200 nm via DLS) to improve bioavailability .

- Co-Crystallization : Screen with succinic acid or caffeine to form stable co-crystals (PXRD validation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.